molecular formula C19H23ClN4O3 B10981553 1-(6-chloropyridazin-3-yl)-N-[2-(2-methoxyphenoxy)ethyl]piperidine-3-carboxamide

1-(6-chloropyridazin-3-yl)-N-[2-(2-methoxyphenoxy)ethyl]piperidine-3-carboxamide

Cat. No.: B10981553
M. Wt: 390.9 g/mol
InChI Key: JYOBKVPZIMOWQS-UHFFFAOYSA-N
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Description

1-(6-chloropyridazin-3-yl)-N-[2-(2-methoxyphenoxy)ethyl]piperidine-3-carboxamide, also known by its chemical formula C10H12ClN3O2, is a synthetic compound with interesting properties. Let’s explore its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparisons with similar compounds.

Preparation Methods

Synthetic Routes::

  • One synthetic route involves the reaction of 6-chloropyridazine with piperidine-3-carboxylic acid under appropriate conditions.
  • Another method utilizes the coupling of 6-chloropyridazine with 2-(2-methoxyphenoxy)ethylamine, followed by carboxylation.
Industrial Production::
  • Industrial-scale production typically employs efficient and scalable synthetic routes to yield this compound.

Chemical Reactions Analysis

1-(6-chloropyridazin-3-yl)-N-[2-(2-methoxyphenoxy)ethyl]piperidine-3-carboxamide undergoes various reactions:

    Oxidation: It can be oxidized under specific conditions.

    Reduction: Reduction reactions may modify its functional groups.

    Substitution: Substituents can be introduced at different positions.

Common Reagents and Conditions::
  • Oxidation: Common oxidants like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
  • Reduction: Hydrogen gas (H2) with a suitable catalyst.
  • Substitution: Various nucleophiles (e.g., amines, alkoxides).
Major Products::
  • Oxidation: Oxidized derivatives.
  • Reduction: Reduced forms.
  • Substitution: Substituted analogs.

Scientific Research Applications

1-(6-chloropyridazin-3-yl)-N-[2-(2-methoxyphenoxy)ethyl]piperidine-3-carboxamide finds applications in:

    Medicinal Chemistry: Investigated as a potential drug candidate.

    Biological Research: Studied for its interactions with cellular targets.

    Industry: Used in the synthesis of other compounds.

Mechanism of Action

The compound likely exerts its effects through specific molecular targets and pathways. Further research is needed to elucidate its precise mechanism.

Comparison with Similar Compounds

Properties

Molecular Formula

C19H23ClN4O3

Molecular Weight

390.9 g/mol

IUPAC Name

1-(6-chloropyridazin-3-yl)-N-[2-(2-methoxyphenoxy)ethyl]piperidine-3-carboxamide

InChI

InChI=1S/C19H23ClN4O3/c1-26-15-6-2-3-7-16(15)27-12-10-21-19(25)14-5-4-11-24(13-14)18-9-8-17(20)22-23-18/h2-3,6-9,14H,4-5,10-13H2,1H3,(H,21,25)

InChI Key

JYOBKVPZIMOWQS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1OCCNC(=O)C2CCCN(C2)C3=NN=C(C=C3)Cl

Origin of Product

United States

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